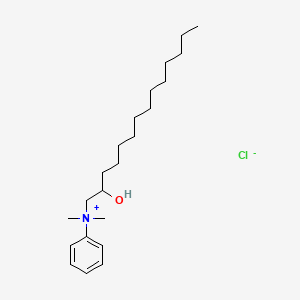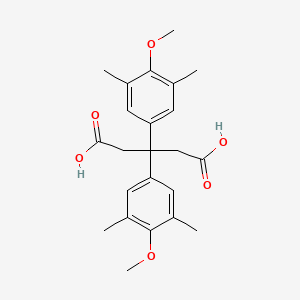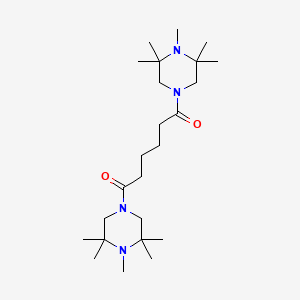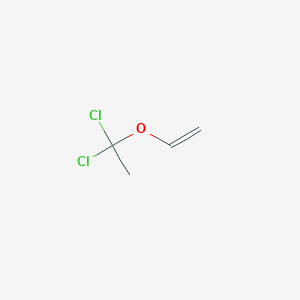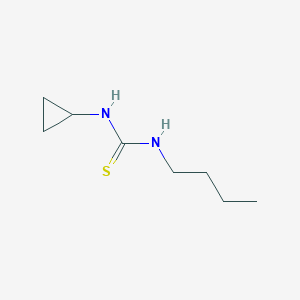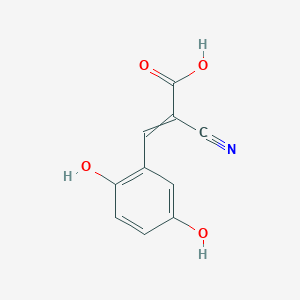
2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cyanoacrylic acids This compound is characterized by the presence of a cyano group (-CN) and a phenyl ring substituted with two hydroxyl groups (-OH) at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid typically involves the reaction of 2,5-dihydroxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired cyanoacrylic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2,5-dihydroxybenzoquinone.
Reduction: Formation of 2-amino-3-(2,5-dihydroxyphenyl)prop-2-enoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, affecting cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
- 2-Cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid
- 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
- 2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Uniqueness
2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct antioxidant and therapeutic properties compared to other similar compounds .
特性
CAS番号 |
118409-55-5 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC名 |
2-cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-4-8(12)1-2-9(6)13/h1-4,12-13H,(H,14,15) |
InChIキー |
OKYSKNYGOHCCIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C=C(C#N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
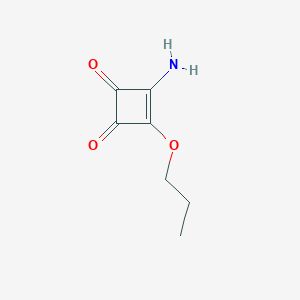
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
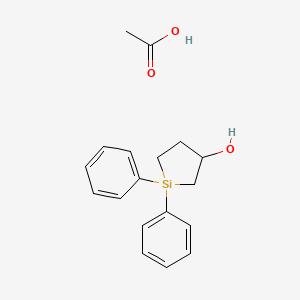
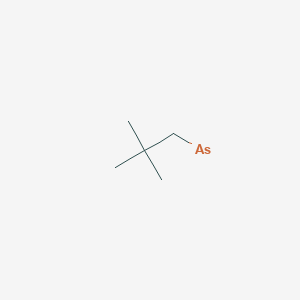

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
